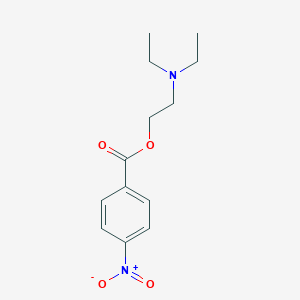

2-Diethylaminoethyl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRESWUPYXIRXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158792 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-39-8 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Diethylaminoethyl 4 Nitrobenzoate

Classical Esterification Routes

The traditional synthesis of 2-Diethylaminoethyl 4-nitrobenzoate (B1230335) primarily relies on established esterification reactions. These methods involve the direct coupling of 4-nitrobenzoic acid or its activated derivatives with 2-diethylaminoethanol.

Acid-Catalyzed Esterification

One of the most fundamental methods for creating esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (4-nitrobenzoic acid) and the alcohol (2-diethylaminoethanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. slideshare.net The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, for instance, by azeotropic distillation with a solvent like xylene.

A more common and often higher-yielding classical approach circumvents the equilibrium limitations of direct esterification by first activating the carboxylic acid. archive.orgscribd.com In this two-step process, 4-nitrobenzoic acid is converted into a more reactive acyl halide, most commonly 4-nitrobenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. archive.org The resulting 4-nitrobenzoyl chloride is then reacted with 2-diethylaminoethanol to form the desired ester, 2-Diethylaminoethyl 4-nitrobenzoate. archive.orgscribd.comarchive.org This acylation is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

Table 1: Reagents for Acid Chloride-Mediated Esterification

| Step | Reactant 1 | Reactant 2 | Common Reagents | Product |

|---|---|---|---|---|

| 1. Acid Activation | 4-Nitrobenzoic acid | Chlorinating Agent | Thionyl chloride (SOCl₂) | 4-Nitrobenzoyl chloride |

This table summarizes the typical reactants and reagents used in the two-step synthesis of this compound via an acid chloride intermediate.

Base-Catalyzed Esterification

While direct base-catalyzed esterification is not standard for this transformation, base-mediated methods provide effective alternatives. The Mitsunobu reaction, for example, allows for the esterification of 4-nitrobenzoic acid under mild, neutral conditions. google.com This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). The reagents activate the alcohol to facilitate nucleophilic attack by the carboxylate anion. google.com

Chemo-Enzymatic Synthesis Approaches

The integration of biological catalysts into chemical synthesis offers significant advantages in terms of selectivity and environmental impact. For the synthesis of this compound, chemo-enzymatic routes are an area of active development.

Biocatalytic Flow Synthesis utilizing Acyltransferases (e.g., MsAcT)

Recent advancements have demonstrated the utility of acyltransferases for ester formation in continuous flow systems. mdpi.com Specifically, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully immobilized and used in packed-bed reactors for efficient acylation reactions. mdpi.comresearchgate.net

In these systems, a more reactive acyl donor, vinyl 4-nitrobenzoate, is used instead of ethyl 4-nitrobenzoate, which showed no reactivity. mdpi.com The vinyl ester is a significantly more efficient acyl donor for the MsAcT enzyme. mdpi.comresearchgate.net The biocatalytic flow process involves passing a solution of the activated acyl donor (vinyl 4-nitrobenzoate) and the nucleophilic alcohol through the bioreactor containing the immobilized MsAcT. While the specific acylation of 2-diethylaminoethanol has not been explicitly detailed in this exact system, the successful use of MsAcT with vinyl 4-nitrobenzoate to acylate other primary alcohols demonstrates the principle and potential of this advanced methodology. mdpi.com

Optimization of Biocatalytic Reaction Conditions

Optimization is crucial for the efficiency of biocatalytic processes. In the development of the MsAcT-catalyzed flow synthesis, several key parameters were adjusted to maximize product yield and reaction rate. mdpi.com A critical optimization was the shift from an aqueous buffer system, where hydrolysis of the acyl donor was a competing reaction, to a pure organic solvent. Toluene was selected as the solvent, which improved the solubility of lipophilic substrates and minimized unwanted hydrolysis. mdpi.com

Furthermore, the continuous flow setup allows for precise control over reaction parameters, such as residence time. By adjusting the flow rate, the time the reactants spend within the enzyme-packed reactor can be fine-tuned. This optimization led to a dramatic increase in reaction speed.

Table 2: Comparison of Batch vs. Flow Synthesis using MsAcT

| Parameter | Batch Reaction | Biocatalytic Flow Reaction |

|---|---|---|

| Solvent | Phosphate Buffer with DMSO | Toluene |

| Acyl Donor | Vinyl 4-nitrobenzoate | Vinyl 4-nitrobenzoate |

| Time for Full Conversion | 24 hours | 7 minutes |

| Byproduct Formation | ~20% benzoic acid (from hydrolysis) | Not detectable |

This table highlights the significant advantages in reaction time and purity achieved by moving from a batch process to an optimized biocatalytic flow synthesis for MsAcT-mediated acylation using vinyl 4-nitrobenzoate. mdpi.com

Reduction of the Nitro Group for Derivative Synthesis

The nitro group of this compound is a versatile functional handle that can be readily reduced to an amino group, yielding the pharmacologically significant derivative 2-(diethylamino)ethyl 4-aminobenzoate (B8803810), also known as procaine (B135). archive.orgscribd.com This reduction is a critical final step in several synthetic routes to procaine.

Several methods are effective for this transformation. A common laboratory and industrial method involves catalytic hydrogenation. google.com This is typically performed by exposing a solution of this compound to hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). Another established method involves the use of reducing metals in an acidic medium, such as iron powder in the presence of acetic acid or hydrochloric acid. archive.org

Catalytic Hydrogenation with Palladium-Based Catalysts

Catalytic hydrogenation using palladium-based catalysts is a prominent method for the reduction of the nitro group in this compound to form procaine. researchgate.netgoogle.comresearchgate.net Palladium on carbon (Pd/C) is a widely utilized catalyst for this transformation. researchgate.netnih.gov The efficiency of this process can be influenced by several factors, including the catalyst's particle size and the reaction conditions.

Research has shown that the liquid-phase hydrogenation of ethyl p-nitrobenzoate, a related compound, is a structurally sensitive process. researchgate.net The catalytic activity is dependent on the dispersion of the palladium particles, with optimal results observed with an average Pd particle size of 3–5 nm. researchgate.net Furthermore, the pH during the formation of palladium(II) polynuclear hydroxo complexes can impact the degree of catalyst utilization, suggesting the formation of "egg-shell" type catalysts at higher pH values. researchgate.net

A study on the synthesis of procaine involved the esterification of p-nitrobenzoic acid followed by in-situ catalytic hydrogenation of the resulting butyl p-nitrobenzoate using a Pd-carbon catalyst under a hydrogen pressure of 10 bar at 50 to 100 °C. google.com In another approach, the transfer hydrogenation of nitroarenes using methanol (B129727) over a Pd/C catalyst has been demonstrated for the synthesis of β-amino alcohols, a reaction class relevant to procaine synthesis. nih.gov

The following table summarizes findings on palladium-catalyzed hydrogenation for related nitro compounds, providing insights applicable to this compound reduction.

| Catalyst | Substrate | Key Findings | Reference |

| Pd/C | Ethyl p-nitrobenzoate | Structurally sensitive reaction; optimal Pd particle size is 3-5 nm. | researchgate.net |

| Pd-carbon | Butyl p-nitrobenzoate | Successful in-situ hydrogenation at 10 bar H₂ pressure and 50-100°C. | google.com |

| Pd/C | Nitrobenzene (B124822) | Effective for transfer hydrogenation using methanol as a hydrogen source. | nih.gov |

| Pd@2 | Nitroarenes | Highly efficient and selective under mild conditions. | rsc.org |

| Pd/C | Aromatic Nitro Compounds | Efficient reduction using Hantzsch ester 1,4-dihydropyridine. | researchgate.net |

Reduction utilizing Nickel Catalysts

Nickel catalysts, particularly Raney nickel, serve as a cost-effective alternative to precious metal catalysts for the hydrogenation of this compound. zsmu.edu.uaresearchgate.net One of the established synthesis routes for procaine involves the reduction of the nitro group of nitrocaine (this compound) using a Raney nickel catalyst. zsmu.edu.ua

The effectiveness of nickel catalysts is influenced by their preparation and the reaction conditions. For instance, a patented process describes the catalytic hydrogenation of nitrocaine using an amorphous nickel catalyst in butyl acetate at 35°C under a hydrogen pressure of 2 atmospheres, achieving a 95.6% yield of procaine. chemicalbook.com The activity of nickel catalysts can be affected by the support material. Studies on the hydrogenation of nitrobenzene have shown that the choice of support, such as alumina (B75360) or silica, can significantly impact the conversion rate. mdpi.com

The table below presents data on the use of nickel catalysts in the reduction of nitro compounds.

| Catalyst | Substrate | Reaction Conditions | Yield | Reference |

| Raney Nickel | Nitrocaine | Hydrogenation | Not specified | zsmu.edu.ua |

| Amorphous Nickel | Nitrocaine | 35°C, 2 atm H₂, Butyl Acetate | 95.6% | chemicalbook.com |

| Nickel Nanoparticles | p-nitrophenol | Hydrazine hydrate (B1144303) as reductant | Excellent catalytic activity | rsc.orgresearchgate.net |

| Ni/Al₂O₃, Ni/SiO₂ | Nitrobenzene | Not specified | Complete conversion in 1h | mdpi.com |

Application as an Intermediate in Procaine Synthesis

This compound, also referred to as nitrocaine, is a crucial intermediate in a common synthetic pathway to produce procaine. zsmu.edu.uachemicalbook.com This synthesis route typically involves two main steps: first, the esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol to form this compound. zsmu.edu.uaresearchgate.net This can be achieved by first converting 4-nitrobenzoic acid to its more reactive acid chloride using thionyl chloride, which is then esterified. zsmu.edu.uaresearchgate.net

The second and final step is the reduction of the nitro group of this compound to an amino group, yielding procaine. zsmu.edu.uaresearchgate.netchemicalbook.com This reduction is commonly carried out through catalytic hydrogenation, as detailed in the preceding sections, using catalysts like Raney nickel or palladium on carbon. zsmu.edu.uachemicalbook.com

An alternative approach to procaine synthesis involves the direct reaction of 4-aminobenzoic acid ethyl ester with 2-diethylaminoethanol in the presence of sodium ethoxide. researchgate.netnih.gov However, the route via this compound remains a significant and widely practiced method.

Implementation of Green Chemistry Principles in Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its subsequent conversion to procaine, aiming to develop more environmentally benign and efficient processes.

Solvent-Free Reaction Methodologies

Solvent-free synthesis is a key aspect of green chemistry, and it has been explored for the production of procaine. A notable example is the "solvent-free" synthesis of procaine from its precursors under microwave irradiation, which aligns with the principles of reducing solvent waste. bch.ro Research has also demonstrated the esterification of 4-nitrobenzoic acid with ethanol without a solvent, utilizing nanoporous acid catalysts. scirp.org This approach highlights the potential for minimizing the environmental impact associated with traditional solvent-based reactions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free conditions. ajrconline.orgresearchgate.net The synthesis of procaine has been successfully achieved using microwave irradiation. bch.ro In one method, a mixture of ethyl 4-aminobenzoate (benzocaine), 2-(diethylamino)ethanol, and sodium ethoxide was subjected to microwave irradiation at 700W, leading to the formation of procaine. bch.ro

Microwave assistance has also been applied to the synthesis of the precursor, ethyl 4-nitrobenzoate, from 4-nitrobenzoic acid and ethanol. researchgate.net The use of microwave energy, in conjunction with ultradispersed zeolite catalysts, has been shown to enhance the conversion of 4-nitrobenzoic acid and the yield of the corresponding ester. researchgate.net This technique offers a faster and more efficient alternative to conventional heating methods. ajrconline.orgarkat-usa.org

Continuous Flow Reactor Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govazolifesciences.comnih.gov This technology is well-suited for hazardous reactions like nitrations and high-pressure hydrogenations, which are relevant to the synthesis of this compound and procaine. nih.gov

While direct continuous flow synthesis of this compound is not extensively detailed in the provided results, the application of flow chemistry to related processes demonstrates its potential. For instance, the continuous flow synthesis of benzocaine (B179285), a structurally similar molecule, has been achieved by the reduction and esterification of p-nitrobenzoic acid in a one-step flow system, resulting in high conversion and selectivity with very short residence times. scispace.com Furthermore, continuous flow systems have been developed for the synthesis of various active pharmaceutical ingredients (APIs), showcasing the technology's capability for multi-step synthesis and integration of in-line purification. acs.orgpolimi.ittue.nl The use of packed-bed continuous-flow reactors with catalysts like Raney nickel has been shown to be highly efficient for hydrogenation reactions, offering high throughput and chemoselectivity. nih.gov These advancements suggest a strong potential for the development of a fully continuous and integrated process for the synthesis of procaine via this compound.

Biological and Pharmacological Research Paradigms

Investigation of Biological Activities of 2-Diethylaminoethyl 4-nitrobenzoate (B1230335) and Analogs

The biological profile of 2-Diethylaminoethyl 4-nitrobenzoate and its structural relatives has been explored across several domains, including their potential as antimicrobial, antifungal, and anticancer agents, as well as their interactions with key biological systems like enzymes and neurotransmitters.

Antimicrobial Properties

Research into the antimicrobial effects of local anesthetics and their derivatives has revealed varying degrees of activity. While direct studies on this compound are limited, investigations into its analog, procaine (B135), provide insights into the potential antimicrobial characteristics of this class of compounds. Procaine has demonstrated inhibitory effects against a range of bacteria. nih.gov For instance, a study on the antimicrobial activity of various local anesthetics showed that Novocaine (procaine hydrochloride) had MIC values ranging from 0.25 to 16 mg/ml against 311 bacterial strains from 52 different species. nih.gov However, it was noted to be the least active among the tested anesthetics, failing to inhibit 35 of the species. nih.gov

The antimicrobial activity is thought to be primarily due to the anesthetic component itself rather than preservatives in the formulation. nih.gov Further research on a procainamide-tetraphenylborate complex, a derivative of procaine, demonstrated good activity against Gram-positive bacteria such as S. aureus and B. subtilis, as well as the yeast Candida albicans, though it showed weaker activity against Gram-negative bacteria like E. coli and Ps. aeruginosa. nih.gov

Nitro-containing compounds have also been investigated for their antimicrobial properties. Studies on nitrobenzoate esters have indicated that they possess antitubercular activity, with 3,5-dinitrobenzoate (B1224709) esters being particularly potent. nih.gov This suggests that the nitro group in this compound could contribute to its antimicrobial profile.

Table 1: Antimicrobial Activity of Procaine and Related Compounds

| Compound/Preparation | Test Organism(s) | MIC/Activity | Source |

| Novocaine (Procaine HCl) | 311 bacterial strains (52 species) | MIC: 0.25 - 16 mg/ml | nih.gov |

| Procainamide-tetraphenylborate complex | S. aureus, B. subtilis | Good activity | nih.gov |

| Procainamide-tetraphenylborate complex | E. coli, Ps. aeruginosa | Weak activity | nih.gov |

| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | Potent activity | nih.gov |

Antifungal Properties

The antifungal potential of this compound and its analogs has been an area of scientific inquiry. Studies on local anesthetics have shown that they can inhibit the growth of fungi. nih.gov For example, procaine has been reported to affect Candida species. nih.gov

Research on benzoic acid and cinnamic acid esters has provided further evidence for the antifungal activity of this class of compounds. A study evaluating 23 ester derivatives against three strains of Candida albicans found that several compounds exhibited significant antifungal effects. nih.gov Specifically, methyl 2-nitrocinnamate showed promising activity with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL against all tested C. albicans strains. nih.gov Another study highlighted that nitrobenzoate analogs, such as methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, displayed considerable antifungal activity against C. guilliermondii. researchgate.net These findings suggest that the nitro group and the ester functionality, both present in this compound, are important for antifungal action. researchgate.net

The fungistatic activity of p-hydroxybenzoic acid esters has also been well-documented, showing effectiveness against fungi like Aspergillus niger. researchgate.net

Table 2: Antifungal Activity of Related Benzoate (B1203000) and Cinnamate Derivatives

| Compound | Test Organism | MIC Value | Source |

| Methyl 2-nitrocinnamate | Candida albicans (3 strains) | 128 μg/mL | nih.gov |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 µM | researchgate.net |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 µM | researchgate.net |

Anticancer Research

The potential of procaine and its derivatives in cancer research has been explored, with some studies indicating cytotoxic effects against tumor cells. Investigations into the cytotoxic effects of procaine on Chinese hamster lung fibroblasts showed inhibition of cell growth with an ED50 of 0.17% and a reduction in cell survival with an ED50 of 0.21% after 24 hours of exposure. nih.gov

A significant development in this area is the synthesis of a platinum triamine complex derived from cisplatin (B142131) and procaine, named cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate (DPR). nih.gov This compound has demonstrated selective activity against neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. nih.gov DPR was found to be a potent inducer of apoptosis (programmed cell death) and is capable of forming bifunctional adducts with DNA, a mechanism often associated with anticancer drugs. nih.gov

Furthermore, a derivative of the antitumor agent elliptinium, 2-(diethylamino-2-ethyl)9-hydroxyellipticinium-chloride (DHE), which contains a diethylaminoethyl chain similar to that in this compound, has shown a twofold increase in cytotoxicity to L1210 cultured cells and enhanced antitumor efficiency in various murine tumor models. nih.gov

Table 3: Anticancer Activity of Procaine Derivatives

| Compound | Cell Line/Tumor Model | Effect | Source |

| Procaine | Chinese hamster lung fibroblasts | Cell growth inhibition (ED50: 0.17%) | nih.gov |

| DPR (Cisplatin-procaine complex) | Neuroblastoma, SCLC, ovarian cancer, leukemia cell lines | Selective cytotoxic activity, induction of apoptosis | nih.gov |

| DHE (Ellipticinium derivative) | L1210 cultured cells | 2-fold increase in cytotoxicity | nih.gov |

Enzyme Inhibition Studies

The interaction of this compound and its analogs with various enzymes is a key area of pharmacological research. Procaine itself is metabolized by plasma pseudocholinesterase through hydrolysis. drugbank.com This interaction is fundamental to its duration of action as a local anesthetic.

Recent studies have explored the enzyme inhibitory potential of related benzoate derivatives against other targets. For instance, a series of 2-(phenylthio)-ethyl benzoate derivatives were evaluated for their antidiabetic activity through the inhibition of α-amylase and α-glucosidase. najah.edu One compound, in particular, showed potent inhibition of both enzymes with IC50 values of 3.57 ± 1.08 µg/ml for α-amylase and 10.09 ± 0.70 µg/ml for α-glucosidase, outperforming the standard drug acarbose. najah.edu

Furthermore, research on 4-guanidinobenzoate derivatives as enteropeptidase inhibitors for the treatment of obesity has been conducted. nih.gov These studies highlight the potential for benzoate esters to be designed as inhibitors for specific enzymatic targets. The stability of the ester bond is a critical factor in their inhibitory activity and in vivo efficacy. nih.gov

Interactions with Neurotransmitter Systems

The primary mechanism of action for local anesthetics like procaine is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents nerve impulse conduction. drugbank.comnih.gov Beyond this primary target, procaine and its analogs have been shown to interact with other components of the neurotransmitter system.

Research has demonstrated that procaine can inhibit the function of the 5-HT3 receptor-ion channel complex in rat sensory ganglion neurons. nih.gov This inhibition is competitive, with a reported KD of 1.7 microM, suggesting that one of the actions of procaine in the nervous system is on serotonergic receptors. nih.gov Additionally, procaine has been shown to bind to or antagonize the function of N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine (B1216132) receptors. drugbank.com

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of local anesthetics, including analogs of this compound, has been extensively studied to understand how chemical modifications influence their pharmacological properties. nih.gov The typical local anesthetic structure consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. nih.govnih.gov

The lipophilic portion, typically an aromatic ring, is essential for anesthetic activity and plays a crucial role in the binding of the molecule to channel receptor proteins. slideplayer.com The potency of local anesthetics is positively correlated with their lipid solubility, which allows for better permeation of lipid membranes. blogspot.com

The intermediate chain, which includes the ester or amide group, influences the duration of action. slideplayer.com Amino esters, like procaine and by extension this compound, are more susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action compared to amino amides. slideplayer.com

The hydrophilic part, usually a tertiary amine, exists in both charged and uncharged forms. The uncharged form is more lipid-soluble and readily diffuses across neural membranes, while the charged cation is thought to be the more active form that binds to the sodium channel. brainkart.com

The nature and position of substituents on the aromatic ring also significantly impact activity. For instance, the presence of an amino group at the para-position of the benzoate ring, as in procaine, is important for its local anesthetic properties. nih.gov While direct SAR studies on the 4-nitro substituent of this compound are not extensively available in the context of local anesthesia, the nitro group is known to be a strong electron-withdrawing group, which could influence the electronic properties and reactivity of the molecule, potentially affecting its interaction with biological targets.

Mechanistic Investigations of Biological Action

The mechanisms through which this compound may exert biological effects can be inferred from studies on procaine and nitroaromatic compounds.

Based on its structural similarity to procaine, this compound is predicted to interact with a range of biological targets.

Ion Channels : Procaine's primary mechanism as a local anesthetic is the inhibition of voltage-gated sodium channels in neuronal membranes, which blocks the propagation of nerve impulses. patsnap.comdrugbank.cominrae.fr It is plausible that this compound also interacts with these channels, although the affinity and kinetics would likely be modulated by the nitro group. A comparative study showed that procaine and the related molecule benzocaine (B179285) bind to normal and aconitine-modified sodium channels, and their dissociation constants change with channel modification, indicating a complex interaction. nih.gov

Receptors : Procaine is known to antagonize N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine receptors, and serotonin (B10506) (5-HT3) receptors. drugbank.com These interactions contribute to its broader pharmacological profile beyond local anesthesia.

Enzymes : The nitroaromatic structure suggests a potential interaction with nitroreductase enzymes. These enzymes, found in various organisms, catalyze the reduction of nitro groups and are a key target for the bioactivation of certain nitroaromatic drugs. nih.gov Furthermore, constrained analogs of procaine have been shown to inhibit the enzyme DNA methyltransferase-1 (DNMT1). acs.org

DNA : Research has demonstrated that procaine can bind to CpG-enriched DNA, an interaction that underlies its ability to demethylate DNA. aacrjournals.orgebi.ac.uk

The table below lists the potential molecular targets for this compound based on data from its analog, procaine, and general nitroaromatic compounds.

| Target Class | Specific Target | Observed Interaction with Analog/Related Compound |

| Ion Channels | Voltage-gated sodium channels | Inhibition (Procaine). drugbank.cominrae.fr |

| Receptors | NMDA, Nicotinic Acetylcholine, 5-HT3 | Antagonism (Procaine). drugbank.com |

| Enzymes | Nitroreductase, DNA Methyltransferase-1 (DNMT1) | Substrate/Inhibition (Nitroaromatics, Procaine analogs). nih.govacs.org |

| Biomolecules | DNA (CpG islands) | Binding (Procaine). aacrjournals.org |

The presence of the nitro group makes this compound a candidate for significant involvement in cellular redox processes.

The enzymatic reduction of a nitro group is a critical step in the metabolism and bioactivation of many nitroaromatic compounds. nih.gov This process can proceed through one- or two-electron reduction pathways. One-electron reduction can lead to the formation of a nitro radical anion, which, under aerobic conditions, can be reoxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species (ROS). nih.gov This ROS production can induce cellular toxicity and is a mechanism of action for some antimicrobial nitro drugs. nih.gov

Conversely, two-electron reduction of the nitro group, often catalyzed by nitroreductases, leads to nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the corresponding amine. nih.gov The reduction of this compound to 2-Diethylaminoethyl 4-aminobenzoate (B8803810) (procaine) has been demonstrated in chemical reactions, suggesting this is a key metabolic pathway. youtube.com In contrast, procaine itself has been reported to have some antioxidant effects. nih.gov

Research on procaine has revealed its ability to modulate fundamental cellular signaling pathways, providing a strong indication of potential activities for this compound.

PI3K/AKT and ERK Pathways : Studies in human tongue squamous carcinoma cells have shown that procaine can inhibit cell proliferation by downregulating the PI3K/AKT and ERK signaling pathways. nih.gov This inhibition leads to cell cycle arrest and apoptosis.

Given that this compound shares the same core structure as procaine, it is plausible that it could also influence these critical cellular pathways. The differing electronic properties conferred by the nitro group might enhance or diminish these effects, representing a key area for future investigation.

Role as a Precursor in Drug Development and its Relationship to Pharmaceutical Agents

The significance of this compound in the pharmaceutical landscape is primarily defined by its role as a key chemical intermediate. Its molecular structure provides a foundational scaffold for the synthesis of more complex molecules, particularly in the realm of local anesthetics.

Connection to Local Anesthetics (e.g., Procaine, Chloroprocaine)

This compound, sometimes referred to as nitrocaine, is a direct precursor in the synthesis of the well-known local anesthetic, procaine (Novocain). chemicalbook.comresearchgate.net The structural relationship between the two compounds is a classic example of a nitro-to-amine reduction in medicinal chemistry. The synthesis of procaine from this compound involves the chemical reduction of the aromatic nitro group (-NO₂) to a primary amine group (-NH₂). chemicalbook.com This transformation is a critical step, as the amino group is essential for the anesthetic activity of procaine. researchgate.netchemblink.com

One of the common methods for this conversion is through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as nickel or palladium. chemicalbook.com Another established method involves the use of iron powder in an acidic medium to achieve the reduction. chemicalbook.com

The synthesis pathway can be summarized as follows:

Step 1: Esterification: 4-nitrobenzoic acid is reacted with 2-diethylaminoethanol to form this compound. researchgate.netslideplayer.com

Step 2: Reduction: The nitro group of this compound is reduced to an amino group, yielding procaine (2-(diethylamino)ethyl 4-aminobenzoate). chemicalbook.comresearchgate.net

Similarly, this compound serves as a structural template for understanding the synthesis of other local anesthetics like chloroprocaine. Chloroprocaine, the 2-chloro-4-aminobenzoic acid ester of 2-diethylaminoethanol, is a chlorinated analog of procaine. slideplayer.com Its synthesis involves a similar precursor, 2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate hydrochloride, which is then reduced to form chloroprocaine. slideplayer.compharmaffiliates.com This highlights how modifications to the this compound structure, such as the addition of a chlorine atom to the benzene (B151609) ring, lead to different pharmaceutical agents.

Table 1: Synthesis of Procaine from this compound

| Reactant | Reagents/Catalyst | Product |

|---|---|---|

| This compound | Hydrogen, Nickel Catalyst | Procaine |

| This compound | Iron powder, Acid | Procaine |

Exploration as a Potential Drug Candidate

While this compound is a crucial building block for synthesizing established drugs, there is limited evidence in the scientific literature to suggest that the compound itself has been extensively explored as a standalone drug candidate. Its primary utility lies in its role as a synthetic intermediate. evitachem.com The presence of the nitro group, which is often associated with potential toxicity and is a common target for metabolic reduction in the body, may be a contributing factor to its limited investigation as a therapeutic agent in its own right. Research has predominantly focused on its conversion to the more pharmacologically active and clinically accepted amino-substituted derivatives like procaine.

Studies on Related Ester and Amide Derivatives

The study of derivatives of this compound provides insight into structure-activity relationships. Modifications to the ester or the amine portion of the molecule can significantly impact its biological properties.

Ester Derivatives: Variations in the ester portion of the molecule can influence its chemical and biological characteristics. For example, related compounds such as 2-(dimethylamino)ethyl 4-nitrobenzoate, where the diethylamino group is replaced by a dimethylamino group, are also used as intermediates in chemical synthesis. evitachem.com The nature of the alkyl groups on the tertiary amine can affect the compound's lipophilicity and, consequently, its ability to penetrate biological membranes. evitachem.com Other documented ester derivatives include those with substitutions on the nitrobenzoate ring, such as 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate and 2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate, which are related to the synthesis of other anesthetic compounds like proparacaine. pharmaffiliates.combldpharm.com

Amide Derivatives: The replacement of the ester linkage with an amide linkage represents a significant structural modification that can profoundly alter a molecule's properties. While direct studies on the amide analog of this compound are not abundant, the synthesis of N-(2-(2-DIETHYLAMINO)ETHYL)-4-NITROBENZAMIDE, the corresponding amide, has been documented. chemicalbook.com

In the broader context of local anesthetics, the distinction between ester- and amide-linked drugs is a fundamental classification with important clinical implications. Ester-type local anesthetics, like procaine, are generally metabolized by plasma cholinesterases, leading to a shorter duration of action. researchgate.net In contrast, amide-type local anesthetics, such as lidocaine, are metabolized in the liver and tend to have a longer duration of action. nih.gov

Metabolic Pathways and Biodegradation Studies

In Vivo Metabolic Transformations

The metabolism of 2-Diethylaminoethyl 4-nitrobenzoate (B1230335) in living organisms is characterized by a sequence of biochemical reactions designed to increase its water solubility and facilitate its excretion. These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I Biotransformations (Oxidation, Reduction, Hydrolysis)

Phase I metabolism of 2-Diethylaminoethyl 4-nitrobenzoate involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis. These initial changes prepare the molecule for subsequent conjugation reactions.

The primary Phase I metabolic pathways for this compound are:

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. nih.govnih.gov This multi-step process, involving nitroso and hydroxylamino intermediates, ultimately yields the corresponding primary amine, 2-diethylaminoethyl 4-aminobenzoate (B8803810), also known as procaine (B135). researchgate.net This reduction is a critical detoxification step, as nitroaromatic compounds can otherwise be toxic. asm.org

Hydrolysis of the Ester Bond: The ester linkage in this compound is a key site for hydrolysis. This reaction cleaves the molecule into two main fragments: 4-nitrobenzoic acid and 2-diethylaminoethanol. This process is analogous to the metabolism of the structurally similar local anesthetic, procaine, which is rapidly hydrolyzed in the plasma. wikipedia.orgdrugbank.compatsnap.com

Oxidation of the Diethylamino Group: The N,N-diethylamino moiety can undergo oxidative dealkylation. nih.govuomustansiriyah.edu.iq This process typically involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously breaks down, leading to the sequential removal of the ethyl groups and the formation of a secondary amine (2-ethylaminoethyl 4-nitrobenzoate) and a primary amine, along with acetaldehyde. pressbooks.pub N-oxidation of the tertiary amine to form an N-oxide is also a possible, though generally less common, metabolic route. nih.gov

Table 1: Key Phase I Metabolites of this compound

| Parent Compound | Metabolic Reaction | Key Metabolite(s) |

|---|---|---|

| This compound | Nitro-reduction | 2-Diethylaminoethyl 4-aminobenzoate (Procaine) |

| This compound | Ester Hydrolysis | 4-Nitrobenzoic acid and 2-Diethylaminoethanol |

| This compound | N-Deethylation | 2-Ethylaminoethyl 4-nitrobenzoate |

| This compound | N-Oxidation | This compound N-oxide |

Phase II Conjugation Reactions

Following Phase I biotransformations, the resulting metabolites, which now possess suitable functional groups (such as amino and hydroxyl groups), undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolites, further increasing their polarity and facilitating their elimination from the body. wikipedia.org

For the metabolites of this compound, the following Phase II reactions are anticipated:

Glucuronidation: The primary amino group of 2-diethylaminoethyl 4-aminobenzoate (procaine) is a prime candidate for N-glucuronidation. wikipedia.orgnih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the amine, significantly enhancing its water solubility. wikipedia.orghyphadiscovery.com Hydroxyl groups that may be introduced during Phase I oxidation can also undergo O-glucuronidation. washington.edu

Sulfation: The aromatic amino group can also be a substrate for sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.gov This involves the transfer of a sulfonate group to the amine, forming a sulfamate (B1201201) conjugate.

Acetylation: N-acetylation is another important conjugation pathway for aromatic amines. The amino group of 2-diethylaminoethyl 4-aminobenzoate can be acetylated by N-acetyltransferases (NATs) to form an acetamido derivative.

Table 2: Predicted Phase II Conjugates of this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Resulting Conjugate |

|---|---|---|

| 2-Diethylaminoethyl 4-aminobenzoate | Glucuronidation | 2-Diethylaminoethyl 4-(glucuronamido)benzoate |

| 2-Diethylaminoethyl 4-aminobenzoate | Sulfation | 2-Diethylaminoethyl 4-(sulfamoylamino)benzoate |

| 2-Diethylaminoethyl 4-aminobenzoate | Acetylation | 2-Diethylaminoethyl 4-acetamidobenzoate |

| 4-Nitrobenzoic acid | Glucuronidation | 4-Nitrobenzoyl glucuronide |

| 2-Diethylaminoethanol | Glucuronidation | 2-Diethylaminoethyl-O-glucuronide |

Enzymatic Degradation Mechanisms

The metabolic transformations of this compound are catalyzed by a variety of enzymes primarily located in the liver, but also present in other tissues like plasma and the skin. wikipedia.orgnih.gov

Nitroreductases: The reduction of the nitro group is carried out by a group of enzymes known as nitroreductases. nih.govacs.org These can include NADPH:cytochrome P450 oxidoreductase and other flavoenzymes. nih.gov Some cytochrome P450 (CYP) isoforms can also contribute to nitroreduction under certain conditions. nih.gov Aldehyde oxidase (AOX) has also been implicated in the nitroreduction of some xenobiotics. researchgate.net

Esterases: The hydrolysis of the ester bond is primarily catalyzed by plasma esterases, such as pseudocholinesterase (butyrylcholinesterase), and carboxylesterases found in the liver and other tissues. wikipedia.orgdrugbank.comnih.govnih.govresearchgate.net The rate of hydrolysis can vary between individuals and species. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: The oxidative dealkylation of the diethylamino group is mainly performed by the CYP superfamily of enzymes. nih.govuomustansiriyah.edu.iq

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the amino and hydroxylated metabolites. wikipedia.org Different UGT isoforms exhibit varying substrate specificities. nih.gov

Sulfotransferases (SULTs): SULTs catalyze the sulfation of the aromatic amine metabolite. nih.gov

N-Acetyltransferases (NATs): NATs are responsible for the acetylation of the primary aromatic amine metabolite.

Environmental and Biotic Degradation Contextualization

The environmental fate of this compound is of interest due to its potential release into ecosystems. While specific studies on this compound are limited, its degradation can be inferred from the behavior of related nitroaromatic compounds and procaine. asm.orgcswab.orgdtic.mil

Nitroaromatic compounds are generally considered to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. asm.org However, various microorganisms have evolved pathways to degrade these compounds. nih.govasm.orgnih.gov Microbial degradation in soil and water can occur under both aerobic and anaerobic conditions. nih.gov Anaerobic degradation often involves the reduction of the nitro group to an amine, similar to the metabolic pathway in animals. nih.govnih.gov Aerobic degradation can proceed through different mechanisms, including the removal of the nitro group as nitrite. nih.govnih.gov

The ester linkage can also be subject to abiotic or biotic hydrolysis in the environment. The resulting 4-nitrobenzoic acid is known to be biodegradable by various microbial strains. nih.gov The other hydrolysis product, 2-diethylaminoethanol, is also expected to be biodegradable.

Studies on the environmental presence of procaine, the reduced form of this compound, have detected it in sewage treatment work effluents, indicating that it can persist to some extent through wastewater treatment processes. ntu.ac.uk While the material safety data sheet for procaine suggests that its degradation products may be more toxic, it also indicates that long-term degradation products may arise. amazonaws.comscbt.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of 2-Diethylaminoethyl 4-nitrobenzoate (B1230335), providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-Diethylaminoethyl 4-nitrobenzoate. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the position of each atom within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the diethylaminoethyl chain. The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field compared to the protons meta to it. The protons of the ethyl groups on the nitrogen atom and the methylene (B1212753) groups of the ethyl ester chain will appear in the aliphatic region of the spectrum.

For comparative purposes, the ¹H NMR spectral data for the structurally similar compound, ethyl 4-nitrobenzoate, shows characteristic peaks for the aromatic protons at approximately 8.28 ppm and 8.21 ppm, with the ethyl group protons appearing at around 4.44 ppm (quartet) and 1.44 ppm (triplet). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbon atoms of the aromatic ring will have chemical shifts influenced by the nitro group and the ester linkage. The aliphatic carbons of the diethylaminoethyl group will appear in the upfield region.

A general ¹³C NMR chemical shift table indicates that ester carbonyl carbons typically resonate in the range of 165-180 ppm. wisc.edu Aromatic carbons vary in their chemical shifts depending on the substituents. For instance, in related nitroaromatic compounds, carbons bearing the nitro group are found at lower fields. chemicalbook.com

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Aromatic (ortho to -NO₂) | Downfield (e.g., ~8.2-8.3) | Doublet |

| Aromatic (meta to -NO₂) | Downfield (e.g., ~8.1-8.2) | Doublet |

| -O-CH₂- | Mid-field (e.g., ~4.4-4.6) | Triplet |

| -CH₂-N- | Mid-field (e.g., ~2.8-3.0) | Triplet |

| -N-(CH₂CH₃)₂ | Upfield (e.g., ~2.6-2.8) | Quartet |

| -N-(CH₂CH₃)₂ | Upfield (e.g., ~1.0-1.2) | Triplet |

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

| C=O (Ester) | 164-166 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-COO) | ~135 |

| Aromatic (CH, ortho to -NO₂) | ~130 |

| Aromatic (CH, meta to -NO₂) | ~123 |

| -O-CH₂- | ~62 |

| -CH₂-N- | ~51 |

| -N-CH₂- | ~47 |

| -CH₃ | ~12 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The exact mass can be measured with high accuracy, confirming the molecular formula C₁₃H₁₈N₂O₄. echemi.com The monoisotopic mass of the compound is 266.1267 g/mol . echemi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a 4-nitrobenzoyl cation (m/z 150) and a diethylaminoethyl radical. Another prominent fragmentation would be the cleavage of the C-O bond to form a 4-nitrobenzoic acid radical cation and a diethylaminoethyl cation (m/z 100). Further fragmentation of the diethylaminoethyl side chain would also be anticipated.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Key expected vibrational frequencies include:

C=O Stretching: A strong band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

NO₂ Stretching: Two strong bands, one for the asymmetric stretch (around 1520-1540 cm⁻¹) and one for the symmetric stretch (around 1340-1350 cm⁻¹).

C-O Stretching: Bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ associated with the C-O stretching of the ester group.

C-N Stretching: A band in the region of 1180-1220 cm⁻¹ for the C-N stretching of the tertiary amine.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands above 3000 cm⁻¹.

For comparison, the FTIR spectrum of the related compound, ethyl 4-nitrobenzoate, shows characteristic peaks for the C=O stretch and the nitro group vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show bands for the nitro group and the aromatic ring. The symmetric stretching of the nitro group often gives a strong Raman signal.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. A reverse-phase HPLC method would be suitable for its separation and quantification.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector, as the nitroaromatic chromophore provides strong UV absorbance.

For instance, a validated HPLC method for the related compound 2-(dimethylamino)ethyl-4-nitrobenzoate utilizes a C18 column with a mobile phase of acetonitrile and water containing acetic acid, with UV detection. researchgate.net This method demonstrates good linearity, accuracy, and precision, and a similar approach could be adapted and validated for this compound. researchgate.net The retention time for the derivatized N-methylethanolamine, i.e., 2-(dimethylamino)ethyl-4-nitrobenzoate, was found to be 20.0 minutes in a 45.0-minute run. researchgate.net

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., acetic acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the nitroaromatic ring (e.g., ~260-280 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Table 3: Representative HPLC Method Parameters for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products of this compound. The compound itself may have limited thermal stability for direct GC analysis, but its degradation products can be readily analyzed.

Potential degradation pathways for this compound include hydrolysis of the ester linkage and reduction of the nitro group. Hydrolysis would yield 4-nitrobenzoic acid and 2-diethylaminoethanol. chemicalbook.com The reduction of the nitro group leads to the formation of 2-diethylaminoethyl 4-aminobenzoate (B8803810) (procaine). researchgate.net

X-Ray Diffraction Analysis for Crystal Structure Determination of Related Compounds

While specific crystal structure data for this compound is not extensively detailed in readily available literature, the crystal structures of its precursors and its closely related analogue, procaine (B135) hydrochloride, have been determined using X-ray diffraction (XRD). This technique provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, which is crucial for understanding the compound's physical and chemical properties.

One of its precursors, 4-nitrobenzoic acid , has been shown to crystallize in the monoclinic system with the centrosymmetric space group C2/c. ias.ac.in The analysis of its crystal structure is important for understanding the foundational molecular geometry that is incorporated into the final intermediate. ias.ac.in

Similarly, the crystal structure of procaine hydrochloride , the ultimate product derived from this compound, has been well-characterized. iucr.orgdrugbank.com Studies using X-ray diffraction have determined that procaine hydrochloride crystallizes in the orthorhombic system, with the space group Pcab. iucr.org The detailed analysis of its unit-cell dimensions and molecular conformation provides a structural benchmark for the final active pharmaceutical ingredient (API). iucr.org

Table 1: Crystallographic Data for Compounds Related to this compound

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions |

| 4-Nitrobenzoic Acid | Monoclinic | C2/c | a = 21.2833 Å, b = 5.0360 Å, c = 12.9026 Å, β = 96.751° |

| Procaine Hydrochloride | Orthorhombic | Pcab | a = 14.35 Å, b = 25.04 Å, c = 8.28 Å |

This data is compiled from crystallographic studies on the specified related compounds and provides a structural context for the intermediate, this compound. ias.ac.iniucr.org

Applications in Analytical Method Development and Validation

This compound serves a critical role in the analytical landscape of pharmaceutical production, particularly in the synthesis of procaine. wikipedia.org Its utility spans quality control applications and the development of essential reference standards.

The synthesis of procaine from 4-nitrotoluene (B166481) involves the formation of 4-nitrobenzoic acid, which is then esterified with 2-diethylaminoethanol to produce this compound (also known as Nitrocaine). wikipedia.org The final step involves the reduction of the nitro group to an amino group to yield procaine. wikipedia.orgyoutube.com

In this multi-step synthesis, this compound is a key process intermediate. Its presence and purity are critical quality attributes that must be monitored to ensure the efficiency of the subsequent reduction step and the quality of the final procaine API. Analytical methods are employed to quantify the intermediate, ensuring the reaction has proceeded to completion. Furthermore, it is considered a potential impurity in the final drug substance if the reduction step is incomplete. Therefore, sensitive analytical methods are required to detect and quantify any residual amounts of this intermediate in the procaine API, ensuring it meets the stringent purity requirements set by pharmacopoeias. synzeal.com

A reference standard is a highly purified and well-characterized material used as a measurement benchmark in analytical tests. In the context of procaine production, this compound is used to develop impurity reference standards. synzeal.com These standards are essential for the validation of analytical methods designed to test the purity of procaine hydrochloride. sigmaaldrich.com

The process involves:

Synthesis and Purification: High-purity this compound is synthesized and meticulously purified to remove any starting materials, by-products, or other impurities.

Characterization: The purified compound is thoroughly characterized to confirm its identity and purity. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to confirm the molecular structure. Quantitative methods like High-Performance Liquid Chromatography (HPLC) are used to determine its purity with a high degree of accuracy.

Application in Method Validation: Once certified, this reference standard is used to validate analytical procedures for procaine. For example, in an HPLC purity test, a known concentration of the this compound reference standard is injected to determine its retention time and response factor. This allows for the accurate identification and quantification of it as an impurity in batches of the procaine API. synzeal.com

The availability of such reference standards is a regulatory requirement and is crucial for release testing, stability studies, and ensuring batch-to-batch consistency of the final pharmaceutical product. synzeal.comlgcstandards.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity

The core structure of 2-Diethylaminoethyl 4-nitrobenzoate (B1230335) serves as a versatile scaffold for the design and synthesis of new chemical entities with potentially superior biological profiles. The strategic modification of its key functional groups—the nitro group, the ester linkage, and the tertiary amine—can modulate its physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Research efforts are directed toward creating derivatives with improved target specificity and efficacy. nih.gov For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups could alter the molecule's reactivity and interaction with biological targets. Similarly, modifying the diethylamino group can impact the compound's pKa, affecting its ionization state at physiological pH and its ability to cross cellular membranes. The synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives from related starting materials highlights a methodological approach where core structures are systematically altered to screen for enhanced antibacterial and antifungal activities. ijacskros.com

| Modification Site | Example Modification | Potential Impact on Bioactivity |

| Aromatic Ring | Substitution of the nitro group with sulfonyl, cyano, or halogen groups. | Alters electronic properties and binding interactions with molecular targets. |

| Ester Linkage | Replacement with an amide or reverse ester linkage. | Increases metabolic stability against hydrolysis by esterase enzymes. |

| Amine Group | Variation of alkyl substituents (e.g., dimethyl, dipropyl) or incorporation into a cyclic system (e.g., piperidine, morpholine). | Modifies pKa, solubility, and potential for hydrogen bonding, affecting receptor affinity and cellular uptake. |

| Alkyl Chain | Altering the length of the ethyl chain (e.g., methyl, propyl). | Influences lipophilicity and spatial orientation for target engagement. |

This table illustrates potential synthetic modifications to the 2-Diethylaminoethyl 4-nitrobenzoate scaffold and their expected influence on the molecule's biological properties.

Exploration of Advanced Biocatalytic Strategies for Sustainable Synthesis

Conventional chemical synthesis often relies on harsh reagents and conditions, contributing to environmental waste. A significant future direction is the development of biocatalytic methods for the synthesis of this compound and its derivatives. Enzymes, such as lipases for esterification and nitroreductases for the reduction of the nitro group, offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.

A key transformation for this molecule is the reduction of the 4-nitro group to a 4-amino group, which yields procaine (B135). Research into nickel-based catalysts and other heterogeneous catalytic systems for the selective reduction of nitroarenes demonstrates a move towards more sustainable and efficient processes. researchgate.net Applying enzymatic or chemoenzymatic strategies to this specific reduction step could offer a highly efficient and environmentally benign alternative to traditional methods that use reagents like sodium borohydride. researchgate.net The use of enzymes could minimize the formation of byproducts and simplify purification processes, making the synthesis more economically and ecologically viable.

Deeper Mechanistic Elucidation of Bioactivity at the Molecular Level

While the biological activities of this compound's amino-derivative (procaine) are well-documented, a comprehensive understanding of the specific molecular mechanisms of this compound itself is less developed. Future research must focus on elucidating its precise interactions with cellular components. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular modeling can be employed to identify its specific binding sites on receptors or enzymes.

Understanding these molecular-level interactions is crucial for rational drug design. For instance, identifying a specific protein target would enable the design of more potent and selective derivatives. Furthermore, investigating whether the compound acts as a prodrug that is metabolized to its amino form or if it possesses intrinsic activity is a critical question to be answered. Such mechanistic insights are fundamental for translating its chemical properties into predictable biological outcomes and for developing safer, more effective therapeutic agents. The use of continuous flow technology can also aid in studying high-energy intermediates formed during reactions, providing insights into reaction mechanisms that are difficult to observe in batch processes. nih.gov

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related molecules for high-throughput screening. escholarship.org The structure of this compound makes it an excellent building block for inclusion in such libraries. By systematically combining a variety of carboxylic acids (in place of 4-nitrobenzoic acid) with different amino-alcohols (in place of 2-diethylaminoethanol), a vast chemical space can be explored efficiently.

This approach accelerates the discovery of "hit" compounds with desired biological activities. nih.gov Dynamic combinatorial chemistry, which utilizes reversible reactions to allow libraries to adapt in the presence of a biological target, could be particularly effective. nih.gov Integrating this compound and its analogs into these libraries could lead to the identification of novel lead compounds for a wide range of therapeutic targets, far beyond the initial scope of the parent molecule.

| Library Component | Role of this compound Scaffold | Example Building Blocks for Diversification |

| Scaffold | The core structure derived from this compound. | N/A |

| Building Block 1 (Acid) | The 4-nitrobenzoyl moiety is replaced by other carboxylic acids. | Benzoic acids with varied substituents, heterocyclic carboxylic acids, aliphatic carboxylic acids. |

| Building Block 2 (Amino-alcohol) | The 2-diethylaminoethanol moiety is replaced by other amino-alcohols. | Other dialkylaminoethanols, cyclic amino-alcohols, amino-propanols. |

This table outlines how the this compound structure can be systematically varied within a combinatorial library to generate chemical diversity for drug discovery programs.

Development of Continuous Flow Chemical Processes for Scalable Production

For any commercially viable chemical compound, the development of a safe, efficient, and scalable manufacturing process is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency and yield.

The synthesis of this compound involves potentially hazardous steps, such as nitration, and its reduction to the corresponding amine is highly exothermic. Research has demonstrated that the selective reduction of nitroarenes can be significantly enhanced in a continuous flow system, allowing for gram-scale production without contamination or complex purification. researchgate.net Flow technology is particularly well-suited for handling potentially explosive intermediates like diazonium salts, which could be formed from derivatives of this compound. nih.gov Implementing a continuous flow process from the initial esterification through to subsequent transformations would represent a major advance in the large-scale, industrial production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-diethylaminoethyl 4-nitrobenzoate with high yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol under acid catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or zeolite-based catalysts improve reaction efficiency .

- Reaction conditions : Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 h to 2–4 h) and enhances yield by promoting reagent interaction .

- Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials, confirmed via GC-MS (retention time: ~12.5 min) .

- Critical Data : Yield typically ranges from 75% to 92% depending on catalyst and solvent system .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : NMR (δ 8.2–8.4 ppm for aromatic protons; δ 4.4–4.6 ppm for -CH-O- groups) and NMR (δ 165–170 ppm for ester carbonyl) confirm functional groups .

- Mass spectrometry : Molecular ion peak at m/z 266.29 (CHNO) validates molecular weight .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 58.6%, H: 6.8%, N: 10.5%) .

Q. What purity standards are critical for pharmacological applications of this compound?

- Methodological Answer : Pharmacopeial guidelines (e.g., USP) require:

- Chromatographic purity : HPLC analysis with resolution ≥2.0 between the target compound and impurities (e.g., unreacted 4-nitrobenzoic acid) .

- Residual solvents : Gas chromatography must confirm solvent levels (e.g., ethanol, THF) comply with ICH Q3C limits .

- Water content : Karl Fischer titration ensures ≤0.1% moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

- Methodological Answer : Graph set analysis (e.g., using Etter’s rules) identifies hydrogen-bond motifs:

- Nitro group interactions : The nitro group (-NO) acts as a hydrogen-bond acceptor, forming C-H···O interactions with adjacent molecules (distance: ~2.8–3.0 Å) .

- Amine group role : The diethylamino group (-N(CH)) participates in weak N-H···O bonds, stabilizing crystal packing .

Q. What are the degradation pathways of this compound under thermal stress?

- Methodological Answer : Non-isothermal kinetic studies (e.g., using DSC or TGA) reveal:

- Primary degradation : Ester hydrolysis to 4-nitrobenzoic acid and 2-diethylaminoethanol at temperatures >150°C .

- Secondary products : Nitro group reduction forms 4-aminobenzoate derivatives, detectable via LC-MS (m/z 236.2 for 4-aminobenzoate) .

- Kinetic modeling : The Flynn-Wall-Ozawa method calculates activation energy (~80–100 kJ/mol) for decomposition .

Q. How do steric and electronic effects impact the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric hindrance : The bulky diethylamino group reduces accessibility to the ester carbonyl, slowing nucleophilic attack (e.g., by amines or alkoxides) .

- Electronic effects : The electron-withdrawing nitro group enhances electrophilicity of the carbonyl carbon, quantified via Hammett substituent constants (σ = +0.78) .

- Kinetic studies : Pseudo-first-order rate constants () measured under varying pH and solvent polarity reveal optimal conditions for reactivity .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Polymorphism screening : Differential scanning calorimetry (DSC) identifies multiple crystalline forms (e.g., metastable vs. stable phases) .

- Impurity profiling : High-resolution mass spectrometry (HRMS) detects trace isomers (e.g., 3-nitrobenzoate derivatives) that may skew melting points .

- Cross-validation : Compare data with NIST Chemistry WebBook or peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.